molecular formula C8H7ClN2S B13703960 6-Amino-4-chloro-2-methylbenzothiazole

6-Amino-4-chloro-2-methylbenzothiazole

Cat. No.: B13703960
M. Wt: 198.67 g/mol
InChI Key: NVDLLJFWQWNDPT-UHFFFAOYSA-N
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Description

6-Amino-4-chloro-2-methylbenzothiazole is a heterocyclic compound with the molecular formula C8H7ClN2S. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of amino, chloro, and methyl groups on the benzothiazole ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-chloro-2-methylbenzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-amino-4-chlorobenzothiazole with methyl iodide under basic conditions. Another method includes the reaction of 2-amino-4-chlorobenzothiazole with methyl isothiocyanate in the presence of a base such as sodium hydroxide. These reactions typically require refluxing in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to achieve good yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-chloro-2-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Condensation Reagents: Such as aldehydes and ketones for condensation reactions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, Schiff bases, and other heterocyclic compounds. These products often exhibit enhanced biological activities and are of interest in medicinal chemistry and materials science .

Scientific Research Applications

6-Amino-4-chloro-2-methylbenzothiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide .

Mechanism of Action

The mechanism of action of 6-Amino-4-chloro-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact mechanism of action depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 6-Amino-4-chloro-2-methylbenzothiazole include:

  • 2-Amino-6-chlorobenzothiazole
  • 2-Amino-4-chlorobenzothiazole
  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-4-methylbenzothiazole
  • 2-Amino-6-bromobenzothiazole

Uniqueness

This compound is unique due to the presence of both chloro and methyl groups on the benzothiazole ring, which enhances its reactivity and potential for various chemical transformations. This unique structure allows for the synthesis of a wide range of derivatives with diverse biological activities and applications .

Properties

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

4-chloro-2-methyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H7ClN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3

InChI Key

NVDLLJFWQWNDPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2Cl)N

Origin of Product

United States

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